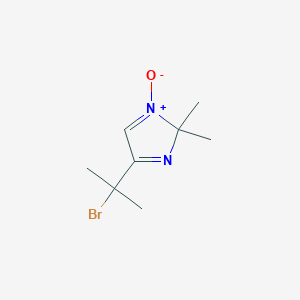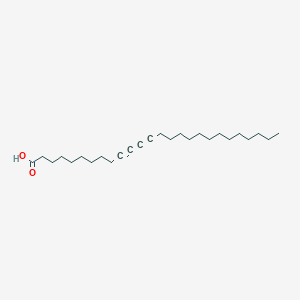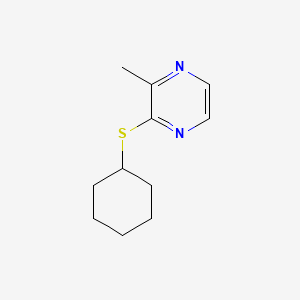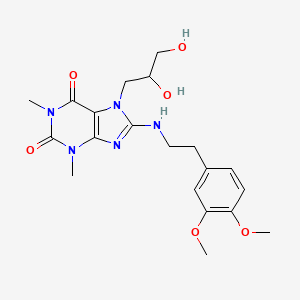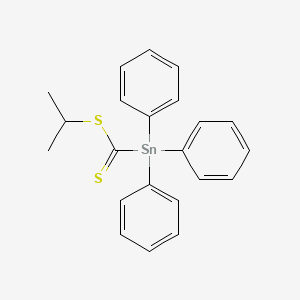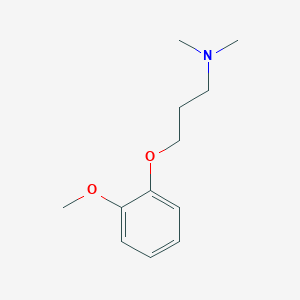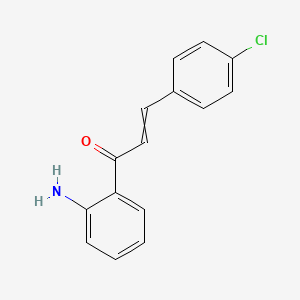![molecular formula C15H10ClF3O2 B14445538 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one CAS No. 78540-56-4](/img/structure/B14445538.png)
1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenoxyphenyl ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one typically involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 3-bromophenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with nucleophilic groups replacing chloro or trifluoromethyl groups.
Applications De Recherche Scientifique
1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its trifluoromethyl group can enhance binding affinity and selectivity towards certain targets, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzylamine
- 1-Chloro-4-(trifluoromethyl)benzene
Comparison: 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
78540-56-4 |
|---|---|
Formule moléculaire |
C15H10ClF3O2 |
Poids moléculaire |
314.68 g/mol |
Nom IUPAC |
1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)10-3-2-4-12(7-10)21-14-6-5-11(8-13(14)16)15(17,18)19/h2-8H,1H3 |
Clé InChI |
IYJUSEIUEAAZGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
